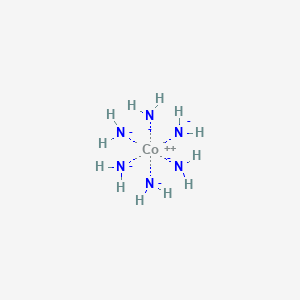

hexaamminecobalt(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexaamminecobalt(II), also known as Hexaamminecobalt(II), is a useful research compound. Its molecular formula is CoH12N6-4 and its molecular weight is 155.07 g/mol. The purity is usually 95%.

The exact mass of the compound hexaamminecobalt(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality hexaamminecobalt(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about hexaamminecobalt(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Catalysis

Hexaamminecobalt(II) serves as an effective catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to switch between oxidation states enhances its utility in catalyzing redox reactions.

Oxidation Reactions

- Mechanism : The hexaamminecobalt(II) complex can be oxidized to hexaamminecobalt(III), facilitating the oxidation of various substrates.

- Application : It is utilized in the oxidation of alcohols and amines, where it promotes the transfer of electrons efficiently.

Table 1: Catalytic Reactions Involving Hexaamminecobalt(II)

| Reaction Type | Substrate | Product | Conditions |

|---|---|---|---|

| Oxidation | Alcohols | Ketones | Aqueous solution with oxidant |

| Reduction | Nitro compounds | Amines | Acidic medium |

| Ligand Exchange | Water | Chloride complex | Addition of HCl |

Material Science

Hexaamminecobalt(II) is also significant in the synthesis of various materials, particularly in the field of nanotechnology and electronics.

Nanomaterials Synthesis

- Application : It is used in the preparation of cobalt nanoparticles, which have applications in magnetic materials and catalysts.

- Case Study : Research indicates that cobalt nanoparticles synthesized from hexaamminecobalt(II) exhibit enhanced catalytic activity compared to bulk cobalt due to their high surface area-to-volume ratio.

Table 2: Properties of Cobalt Nanoparticles Synthesized from Hexaamminecobalt(II)

| Property | Value |

|---|---|

| Size | 5-20 nm |

| Surface Area | 150 m²/g |

| Magnetic Saturation | 60 emu/g |

Biological Applications

Hexaamminecobalt(II) plays a role in biological systems, particularly concerning cobalt metabolism and its effects on living organisms.

- Mechanism : Cobalt ions interact with various biomolecules, influencing enzyme activity and cellular processes.

- Application : It has been studied for its potential use in pharmaceuticals, particularly as a cobalt source in vitamin B12 synthesis.

Table 3: Biological Effects of Hexaamminecobalt(II)

| Effect | Observation |

|---|---|

| Enzyme Activation | Increased activity of certain enzymes |

| Toxicity | Moderate toxicity at high concentrations |

Environmental Applications

Hexaamminecobalt(II) has been investigated for its potential in environmental remediation, particularly in removing pollutants from wastewater.

Pollutant Removal

- Application : It can be used to remove heavy metals from industrial effluents through complexation reactions.

- Case Study : Studies have shown that solutions containing hexaamminecobalt(II) can effectively reduce levels of lead and cadmium in contaminated water sources.

Table 4: Efficiency of Hexaamminecobalt(II) in Heavy Metal Removal

| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 5 | 95 |

| Cadmium | 50 | 2 | 96 |

Analyse Des Réactions Chimiques

Ligand Exchange Reactions

Hexaamminecobalt(II) can undergo ligand exchange reactions, where ammonia ligands can be replaced by other ligands. A common example is the reaction with water:

[Co(H2O)6]2++6NH3⇌[Co(NH3)6]2++6H2O

This reaction illustrates the ability of ammonia to replace water molecules in the coordination sphere of cobalt. The solution typically changes from pink (hexaaquacobalt(II)) to a deep reddish-brown (hexaamminecobalt(II)) upon the formation of the complex .

Oxidation to Hexaamminecobalt(III)

Hexaamminecobalt(II) is readily oxidized to hexaamminecobalt(III), often observed as a color change in solution:

2[Co(NH3)6]2++H2O2→2[Co(NH3)6]3++2OH−

This reaction can occur spontaneously in the presence of air or can be accelerated using hydrogen peroxide as an oxidizing agent. The resulting hexaamminecobalt(III) complex appears yellow, contrasting with the reddish-brown color of hexaamminecobalt(II) .

Reaction with Hydroxide Ions

When hexaaquacobalt(II) ions react with hydroxide ions, a precipitate of cobalt(II) hydroxide can form:

[Co(H2O)6]2++2OH−→Co(OH)2(s)+6H2O

This precipitate can dissolve in excess hydroxide, leading to the formation of hexaamminecobalt(II):

Co(OH)2(s)+6NH3→[Co(NH3)6]2++2OH−

This demonstrates the dual role of ammonia as both a ligand and a base in these reactions .

Reaction with Carbonate Ions

Hexaamminecobalt(II) also reacts with carbonate ions, leading to the formation of cobalt carbonate precipitates:

Co2+(aq)+CO32−(aq)→CoCO3(s)

The precipitate formed is often described as a basic carbonate, which can further interact with other ligands present in solution .

Reaction with Chloride Ions

In the presence of concentrated hydrochloric acid, hexaaquacobalt(II) ions can undergo ligand exchange with chloride ions:

[Co(H2O)6]2++4Cl−⇌[CoCl4]2−+6H2O

This reaction results in a color change from pink to blue, indicating the formation of tetrachlorocobaltate(II). Adding water back into this solution will revert it to its original pink color due to the reversible nature of this reaction .

Propriétés

Numéro CAS |

15365-75-0 |

|---|---|

Formule moléculaire |

CoH12N6-4 |

Poids moléculaire |

155.07 g/mol |

Nom IUPAC |

azanide;cobalt(2+) |

InChI |

InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1 |

Clé InChI |

WSRCQWPVBBOVSM-UHFFFAOYSA-N |

SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

SMILES canonique |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2] |

Numéros CAS associés |

55494-92-3 (phosphate[1:1]) |

Synonymes |

Co-hexammine cation cobalt hexammine hexaamminecobalt(II) hexaamminecobalt(II) nitrate (1:1) hexaamminecobalt(II) phosphate (1:1) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.